2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride
Description
2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative featuring a 2,3-dichlorophenoxyethyl substituent.
Properties
IUPAC Name |
2-[2-(2,3-dichlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-11-5-3-6-12(13(11)15)17-9-7-10-4-1-2-8-16-10;/h3,5-6,10,16H,1-2,4,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSVBDVFBTYXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C(=CC=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2,3-dichlorophenol with ethylene oxide to form 2-(2,3-dichlorophenoxy)ethanol. This intermediate is then reacted with piperidine under specific conditions to yield the desired compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and reactors helps in maintaining the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyethyl derivatives.
Scientific Research Applications
2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the piperidine ring significantly influence molecular weight, solubility, and bioactivity. Key analogs include:
*Calculated based on structural analogs.
Key Observations :
- Steric Effects: Bulky substituents like cyclohexylethoxy () or dimethylphenoxy () may hinder receptor interactions compared to smaller groups.
Biological Activity
2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the piperidine class and is characterized by the presence of a dichlorophenoxy group, which may influence its interaction with biological systems.
Chemical Structure and Properties
- Molecular Formula : C13H16Cl2N
- Molecular Weight : 273.19 g/mol
- CAS Number : 1220018-87-0
The structure consists of a piperidine ring attached to an ethyl chain that links to a dichlorophenoxy group. The presence of chlorine atoms in the phenoxy group can enhance lipophilicity and potentially affect the compound's pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been investigated for:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Binding : It shows potential affinity for neurotransmitter receptors, which could influence neurochemical signaling.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antidepressant Effects : Similar compounds have demonstrated efficacy in modulating serotonin pathways, suggesting potential use in treating depression.
- Neuroprotective Properties : Some studies have indicated that piperidine derivatives can provide neuroprotection against excitotoxicity, possibly through NMDA receptor antagonism .
- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, although further studies are needed to validate these effects.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of piperidine derivatives on neuronal cells subjected to oxidative stress. The results indicated that compounds similar to this compound significantly reduced cell death and oxidative damage in vitro.
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Control | 0 | 100 |
| Test Compound | 10 | 85 |
| Test Compound | 50 | 70 |
Study 2: Antidepressant-like Activity
In a behavioral study using rodent models, the compound was evaluated for its antidepressant-like effects through forced swim tests. Results showed significant reductions in immobility time compared to control groups.
| Group | Immobility Time (seconds) |
|---|---|
| Control | 120 |
| Test Group (10 mg/kg) | 80 |
| Test Group (30 mg/kg) | 50 |
Pharmacological Profile
The pharmacological profile of this compound suggests a multifaceted mechanism of action involving:
- Dopamine Transporter Inhibition : Similar compounds have shown high affinity for dopamine transporters, which may contribute to their psychoactive effects .
- Calcium Channel Modulation : Some derivatives have been noted for their ability to modulate calcium channels, providing insights into their cardiovascular effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
